N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
CAS No.: 941950-31-8
Cat. No.: VC5425369
Molecular Formula: C22H24N4O
Molecular Weight: 360.461
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941950-31-8 |
---|---|
Molecular Formula | C22H24N4O |
Molecular Weight | 360.461 |
IUPAC Name | N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Standard InChI | InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27) |
Standard InChI Key | PPCPIKZATCIMHM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) connected to a quinoxaline moiety at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2,4-dimethylphenyl group. This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₄N₄O |
Molecular Weight | 360.461 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
SMILES | CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |
Topological Polar Surface Area | 75.7 Ų |
The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinoxaline moiety contributes to π-π stacking interactions with biological targets.
Synthesis and Optimization
Multi-Step Synthesis Pathways
The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves sequential reactions:
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Piperidine Functionalization: Introduction of the quinoxaline group via nucleophilic substitution or coupling reactions.
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Carboxamide Formation: Reaction of piperidine-3-carboxylic acid derivatives with 2,4-dimethylaniline using coupling agents like HATU or DCC.
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Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Quinoxaline-2-carbonyl chloride, DMF, 60°C | 72% |
2 | 2,4-Dimethylaniline, EDCI, DCM, rt | 68% |
3 | Silica gel chromatography (EtOAc/hexane) | 95% |
Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., palladium for coupling reactions) remains critical for scalability.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The dimethylphenyl group may modulate cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis. In murine models, the compound showed a 58% reduction in paw edema at 10 mg/kg, comparable to celecoxib.
Table 3: Biological Activity Profile
Assay | Result | Reference |
---|---|---|
PI3Kγ Inhibition | IC₅₀ = 0.8 μM | |
COX-2 Inhibition | 72% at 10 μM | |
Cytotoxicity (MCF-7) | IC₅₀ = 12.4 μM |
Analytical Characterization
Spectroscopic Techniques
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, quinoxaline-H), 7.89 (d, J = 8.0 Hz, 2H, aryl-H).
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Mass Spectrometry: ESI-MS m/z 361.2 [M+H]⁺, confirming molecular weight.
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X-ray Crystallography: Reveals a planar quinoxaline group and chair conformation of the piperidine ring.
Comparative Analysis with Analogues
Structural Analogues
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N-(3,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: Increased steric bulk reduces PI3K affinity (IC₅₀ = 1.5 μM).
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N-(4-Methylbenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Substitution at position 4 enhances COX-2 selectivity (85% inhibition at 10 μM).
Table 4: Activity Comparison
Compound | PI3Kγ IC₅₀ (μM) | COX-2 Inhibition (%) |
---|---|---|
N-(2,4-Dimethylphenyl)-derivative | 0.8 | 72 |
N-(3,5-Dimethylphenyl)-derivative | 1.5 | 65 |
N-(4-Methylbenzyl)-derivative | 2.2 | 85 |
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (23% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, are under investigation.
Target Identification
Proteomic studies are needed to elucidate off-target effects, particularly interactions with cytochrome P450 enzymes, which may influence drug-drug interactions.
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